2-(2-Methylquinolin-4-yl)oxyacetamide

Description

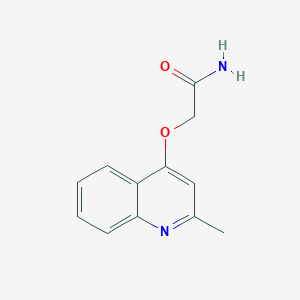

2-(2-Methylquinolin-4-yl)oxyacetamide is a heterocyclic compound featuring a quinoline core substituted with a methyl group at position 2 and an acetamide moiety linked via an ether oxygen at position 4. The quinoline scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity.

Properties

IUPAC Name |

2-(2-methylquinolin-4-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-6-11(16-7-12(13)15)9-4-2-3-5-10(9)14-8/h2-6H,7H2,1H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQHZLXVJKBHDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Acylhydrazone Derivatives ()

Compounds 7b , 5c , 6c , and 7c share the acetamide backbone but incorporate pyrrolo[3,4-d]pyridazin-1-yl or substituted aryl groups. Key differences include:

- Substituent Effects: The target compound’s quinoline core contrasts with the pyridazine-based heterocycles in these derivatives, which may alter electron distribution and π-π stacking interactions.

- Physicochemical Properties : Melting points for these analogs range from 230–275°C, suggesting high crystallinity due to extensive hydrogen bonding from hydrazone and hydroxyl groups .

- Biological Implications: Pyrrolopyridazine derivatives often exhibit antitumor or anti-inflammatory activity, whereas quinoline-acetamide hybrids may target different pathways, such as kinase inhibition .

PQ401 (1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea)

- Functional Role: PQ401 is a kinase inhibitor, highlighting the pharmacological relevance of the 2-methylquinolin-4-yl motif. The urea group may engage in stronger interactions with ATP-binding pockets compared to acetamide .

N-(2-Hydroxy-4-methylquinolin-6-yl)acetamide ()

- Positional Isomerism: The hydroxy group at quinoline position 6 (vs. methyl at position 4 in the target compound) introduces hydrogen-bond donor capacity, which could improve solubility but reduce lipophilicity.

N-[(2-Methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide (CAS 696621-93-9)

- Electronic Effects: The 4-nitrophenoxy group is strongly electron-withdrawing, which may stabilize the compound via resonance but reduce nucleophilic reactivity compared to the target compound’s simpler ether linkage.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Methods: The use of ZnCl₂-catalyzed cyclization () and hydrazone formation () suggests adaptable routes for synthesizing quinoline-acetamide derivatives .

- Spectroscopic Characterization: NMR and MS data () confirm the stability of acetamide-linked heterocycles, with deshielding effects observed in quinoline protons due to electron-withdrawing groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.